Gcn2-IN-7

Catalog No.
S11225127
CAS No.
M.F
C22H23BrN8OS
M. Wt
527.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gcn2-IN-7

Product Name

Gcn2-IN-7

IUPAC Name

(1R,3R)-3-[[3-bromo-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[3,4-d]pyrimidin-6-yl]amino]-N,1-dimethylcyclopentane-1-carboxamide

Molecular Formula

C22H23BrN8OS

Molecular Weight

527.4 g/mol

InChI

InChI=1S/C22H23BrN8OS/c1-12-28-29-19(33-12)13-4-6-15(7-5-13)31-18-16(17(23)30-31)11-25-21(27-18)26-14-8-9-22(2,10-14)20(32)24-3/h4-7,11,14H,8-10H2,1-3H3,(H,24,32)(H,25,26,27)/t14-,22-/m1/s1

InChI Key

ASGMFNBUXDJWJJ-JLCFBVMHSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)NC5CCC(C5)(C)C(=O)NC

Isomeric SMILES

CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)N[C@@H]5CC[C@@](C5)(C)C(=O)NC

Gcn2-IN-7 is a selective inhibitor of the protein kinase GCN2 (General Control Nonderepressible 2), which plays a critical role in the integrated stress response by phosphorylating the translation initiation factor eIF2α. This compound has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders, due to its ability to modulate cellular responses to stress conditions.

The primary chemical reaction involving Gcn2-IN-7 is its binding to the ATP-binding site of GCN2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of eIF2α, thereby disrupting the integrated stress response pathway. The compound's mechanism of action can be summarized as follows:

  • Binding: Gcn2-IN-7 binds competitively to the ATP site of GCN2.
  • Inhibition: This binding inhibits the autophosphorylation of GCN2.
  • Effect on eIF2α: As a result, eIF2α remains unphosphorylated, promoting normal protein synthesis under stress conditions.

Gcn2-IN-7 has demonstrated significant biological activity in various cellular contexts:

  • Cancer Cell Survival: By inhibiting GCN2, Gcn2-IN-7 can enhance the sensitivity of cancer cells to chemotherapy by preventing the protective effects of the integrated stress response.
  • Metabolic Regulation: The compound may also influence metabolic pathways by modulating the cellular response to nutrient deprivation.
  • Neuronal Effects: Research indicates that inhibition of GCN2 can affect neuronal differentiation and survival, suggesting potential applications in neurodegenerative diseases.

The synthesis of Gcn2-IN-7 involves several key steps:

  • Starting Materials: The synthesis begins with readily available chemical precursors.
  • Reactions: A series of organic reactions, including coupling and cyclization, are performed to construct the core structure of Gcn2-IN-7.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Specific reaction conditions and reagents are proprietary but typically involve standard organic synthesis methodologies.

Gcn2-IN-7 has potential applications in several fields:

  • Cancer Therapy: Its ability to inhibit GCN2 makes it a candidate for enhancing the efficacy of existing cancer treatments.
  • Metabolic Disorders: The compound may help in managing conditions related to metabolic stress, such as obesity and diabetes.
  • Neuroscience Research: Given its effects on neuronal cells, it could be useful in studying neurodegenerative diseases.

Interaction studies have shown that Gcn2-IN-7 specifically targets the ATP-binding site of GCN2 without significantly affecting other kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, studies indicate that Gcn2-IN-7 can modulate downstream signaling pathways associated with cell survival and apoptosis.

Several compounds share structural or functional similarities with Gcn2-IN-7, but each exhibits unique properties:

Compound NameMechanism of ActionUnique Features
Gcn2iBActivates GCN2Can induce ISR under specific conditions .
IMPACTInhibits GCN2Competes for binding with GCN1; involved in neuronal differentiation .
GCN2-IN-8InhibitorRelated structure but differing potency against GCN2 .
AICARActivatorModulates AMP levels impacting cellular energy metabolism .

Gcn2-IN-7 stands out due to its selective inhibition of GCN2 without activating other kinases, making it a promising candidate for targeted therapies.

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

526.08989 g/mol

Monoisotopic Mass

526.08989 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-08-2024

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